molecular formula C21H21NO4 B15111377 methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate

methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate

Cat. No.: B15111377
M. Wt: 351.4 g/mol
InChI Key: QEWYSVBHWJLEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable coumarin derivative with a piperidine carboxylate under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Other coumarin derivatives with similar structures and biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are known for their pharmacological properties.

Uniqueness

Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate is unique due to its specific combination of the coumarin and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 1-[(3-oxobenzo[f]chromen-1-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H21NO4/c1-25-21(24)15-8-10-22(11-9-15)13-16-12-19(23)26-18-7-6-14-4-2-3-5-17(14)20(16)18/h2-7,12,15H,8-11,13H2,1H3

InChI Key

QEWYSVBHWJLEGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.